molecular formula C8H6IN B042482 2-iodo-1H-indole CAS No. 26340-49-8

2-iodo-1H-indole

Cat. No. B042482
Key on ui cas rn: 26340-49-8
M. Wt: 243.04 g/mol
InChI Key: ZPIHHIRJUPXETJ-UHFFFAOYSA-N
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Patent
US08343964B2

Procedure details

2-iodoindole is prepared according to the following procedure: n-butyllithium (4.2 mL, 2.5 M in solution in hexane) is added, dropwise, to a solution of indole (1.17 g, 10 mmol) in 20 mL of anhydrous THF at −70° C. The resulting suspension is left under stiffing at this temperature for 30 minutes then gaseous CO2 is bubbled through for 10 minutes. The solution which has become clear is then left under stirring for 10 minutes. The solvent and the excess CO2 are evaporated off under vacuum then the resulting solid residue is put into solution in 20 mL of anhydrous THF and cooled down to −70° C. t-butyllithium (6.2 mL; 1.7 M in solution in pentane) is then added dropwise then the resulting solution is left under stirring for 1 hour. 1,2-diiodoethane (2.82 g; 10 mmol) is then added. The reaction mixture is left at −78° C. for 1 hour then treated with 1 mL of water. The resulting solution is left to return to ambient temperature then it is treated with a saturated aqueous solution of NH4Cl. It is extracted with ether. The organic phase obtained is washed with a saturated aqueous solution of NaCl, dried over anhydrous MgSO4 and evaporated under vacuum. The solid residue obtained is purified by flash chromatography on silica gel (hexane/ether, 4/1) producing 2-iodoindole (2.19 g; 9 mmol) with a yield of 90%. The physical and spectral data are described in the article.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[I:15]CCI.[NH4+].[Cl-]>C1COCC1.O>[I:15][C:7]1[NH:6][C:14]2[C:9]([CH:8]=1)=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:3.4|

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
2.82 g
Type
reactant
Smiles
ICCI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-iodoindole is prepared
CUSTOM
Type
CUSTOM
Details
at −70° C
WAIT
Type
WAIT
Details
The resulting suspension is left
CUSTOM
Type
CUSTOM
Details
gaseous CO2 is bubbled through for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
The solution which has become clear is then left
CUSTOM
Type
CUSTOM
Details
The solvent and the excess CO2 are evaporated off under vacuum
ADDITION
Type
ADDITION
Details
is then added dropwise
WAIT
Type
WAIT
Details
the resulting solution is left
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
The reaction mixture is left at −78° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
The resulting solution is left
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
It is extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
is washed with a saturated aqueous solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (hexane/ether, 4/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mmol
AMOUNT: MASS 2.19 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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